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Compound of Interest

Compound Name: 3-(4-Nitrophenoxy)oxetane

Cat. No.: B1455571 Get Quote

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data

for the characterization of 3-(4-Nitrophenoxy)oxetane (CAS 1356114-04-9). While peer-

reviewed, experimentally-derived spectra for this specific compound are not widely available in

public databases, this document presents a detailed set of predicted data based on established

principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and

mass spectrometry (MS). The guide is intended for researchers, scientists, and professionals in

drug development, offering insights into the structural verification and analysis of this and

structurally related molecules. Methodologies for data acquisition and interpretation are

detailed to provide a framework for laboratory application.

Introduction and Molecular Structure
3-(4-Nitrophenoxy)oxetane is a molecule of interest in medicinal chemistry and materials

science, combining the strained, polar oxetane ring with the electron-withdrawing 4-

nitrophenoxy moiety. The oxetane ring is a valuable motif in drug discovery, often used as a

polar surrogate for gem-dimethyl or carbonyl groups to enhance properties like aqueous

solubility and metabolic stability.[1][2] The 4-nitrophenoxy group provides a rigid aromatic

scaffold and a potential site for further functionalization.

Accurate structural confirmation is the bedrock of any chemical research. Spectroscopic

techniques provide a non-destructive means to elucidate the molecular architecture. This guide

outlines the expected spectroscopic signature of 3-(4-Nitrophenoxy)oxetane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of a

molecule in solution. For 3-(4-Nitrophenoxy)oxetane, both ¹H and ¹³C NMR are essential for

unambiguous characterization.

Predicted ¹H NMR Data
The proton NMR spectrum provides information on the chemical environment, number, and

connectivity of hydrogen atoms. The structure is not symmetric, and all protons are expected to

be chemically distinct.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-(4-Nitrophenoxy)oxetane in ~0.6

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrument: A 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Temperature: 298 K

Pulse Program: Standard single pulse (zg30)

Spectral Width: -2 to 12 ppm

Acquisition Time: ~4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16-32

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
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Label (See
Fig. 1)

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Integration Assignment

Hc 8.25 d 9.2 2H
Ar-H (ortho to

NO₂)

Hb 7.05 d 9.2 2H
Ar-H (ortho to

O)

Ha 5.30 - 5.20 m - 1H
O-CH

(Oxetane C3)

Hd' 5.05 - 4.95 m
gem = ~7.5,

cis = ~7.0
2H

CH₂

(Oxetane

C2/C4)

Hd 4.80 - 4.70 m
gem = ~7.5,

trans = ~6.0
2H

CH₂

(Oxetane

C2/C4)

Causality and Interpretation:
Aromatic Region: The 4-nitrophenyl group is a classic AA'BB' spin system. The two protons

ortho to the strongly electron-withdrawing nitro group (Hc) are deshielded and appear far

downfield (~8.25 ppm). The two protons ortho to the electron-donating ether oxygen (Hb) are

more shielded and appear upfield (~7.05 ppm). Both signals are expected to be doublets

with a typical ortho coupling constant of ~9.2 Hz.

Oxetane Methine (Ha): The proton on the carbon bearing the phenoxy group (C3) is the most

deshielded of the oxetane protons due to the direct attachment of the electronegative oxygen

atom of the ether linkage. It is expected to appear as a multiplet (quintet or similar) around

5.25 ppm due to coupling with the four adjacent methylene protons (Hd and Hd').

Oxetane Methylenes (Hd, Hd'): The four methylene protons on the oxetane ring are

diastereotopic. They are coupled to each other (geminal coupling) and to the methine proton

(vicinal coupling). This complex coupling results in overlapping multiplets. The protons cis to
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the phenoxy group are typically shifted slightly differently from the trans protons. We predict

two distinct multiplets for these four protons in the range of 4.70-5.05 ppm.

Diagram: Molecular Structure and ¹H NMR Assignments

Caption: Figure 1. Structure of 3-(4-Nitrophenoxy)oxetane with proton labeling.

Predicted ¹³C NMR Data
Carbon NMR provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrument: A 400 MHz spectrometer (operating at 100 MHz for ¹³C).

Acquisition Parameters:

Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

Spectral Width: 0 to 200 ppm.

Acquisition Time: ~1.5 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096 (due to low natural abundance of ¹³C).

Processing: Apply Fourier transformation with exponential multiplication, phase correction,

and baseline correction. Calibrate using the CDCl₃ solvent peak at 77.16 ppm.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
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Predicted Chemical Shift
(δ, ppm)

Assignment (See Fig. 1 for
numbering)

Rationale

162.5 C1 (Ar-O)
Quaternary carbon attached to

ether oxygen, deshielded.

142.0 C5 (Ar-NO₂)
Quaternary carbon attached to

nitro group, deshielded.

126.0 C3, C7 (Ar-CH)
Aromatic CH ortho to nitro

group.

115.0 C2, C6 (Ar-CH)
Aromatic CH ortho to ether

oxygen.

74.0 C9, C10 (Oxetane CH₂)

Methylene carbons of the

oxetane ring, deshielded by

ring oxygen.

72.5 C8 (Oxetane CH)

Methine carbon attached to the

ether oxygen, highly

deshielded.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

Sample Preparation: A thin film of the neat liquid or solid compound is placed between two

potassium bromide (KBr) plates. Alternatively, a KBr pellet can be prepared by grinding a

small amount of the solid sample with KBr powder and pressing it into a disc.

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

Acquisition Parameters:

Scan Range: 4000 - 400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of Scans: 16

Processing: A background spectrum is collected and automatically subtracted from the

sample spectrum.

Table 3: Predicted IR Absorption Bands

Predicted
Frequency (cm⁻¹)

Intensity Vibration Type Functional Group

~3100 Medium C-H Stretch Aromatic C-H

~2950 Medium C-H Stretch
Aliphatic C-H

(Oxetane)

~1590, ~1490 Strong C=C Stretch Aromatic Ring

~1520 Very Strong
N=O Asymmetric

Stretch
Nitro (NO₂)

~1345 Very Strong
N=O Symmetric

Stretch
Nitro (NO₂)

~1250 Strong
C-O-C Asymmetric

Stretch
Aryl Ether

~1040 Strong
C-O-C Symmetric

Stretch
Aryl Ether

~980 Strong
C-O-C Symmetric

Stretch

Oxetane Ring

("breathing")

Causality and Interpretation:
The IR spectrum is expected to be dominated by characteristic absorptions. The two most

prominent features will be the very strong stretches of the nitro group at approximately 1520

cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric). The presence of the aryl ether linkage will be

confirmed by strong C-O-C stretching bands. The strained oxetane ring also has a
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characteristic symmetric C-O-C stretching mode (ring "breathing") which is typically observed

near 980 cm⁻¹.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues through

fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or

acetonitrile) is introduced via direct infusion or through a GC or LC inlet.

Instrument: A mass spectrometer capable of electron ionization (EI) for fragmentation

analysis and/or electrospray ionization (ESI) for accurate mass determination.

Acquisition Parameters (EI):

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 200-250 °C

Mass Range: m/z 40-400

Data Analysis: The resulting mass spectrum plots relative abundance against m/z. High-

resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Predicted Mass Spectrometry Data:

Molecular Formula: C₉H₉NO₄

Molecular Weight: 195.17 g/mol

High-Resolution MS (HRMS): Predicted m/z for [M+H]⁺ (ESI): 196.0604; for [M]⁺˙ (EI):

195.0532.
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Predicted Fragmentation Pattern (EI):

The molecular ion (M⁺˙) at m/z 195 is expected to be observed. The fragmentation is likely

dictated by the cleavage of the ether bond and the decomposition of the oxetane and nitro-

phenyl moieties.

Diagram: Predicted Mass Spectrometry Fragmentation Pathway

C₉H₉NO₄

 m/z = 195
 (Molecular Ion)

C₆H₄NO₃

 m/z = 138
 (4-Nitrophenoxy radical)- C₃H₅O

C₃H₅O
 m/z = 57

 (Oxetanyl cation)

- C₆H₄NO₂

C₆H₄NO₂

 m/z = 122
 (Loss of O from F1)

- O

C₃H₅

 m/z = 41
 (Loss of O from F2)

- O

Click to download full resolution via product page

Caption: Figure 2. Plausible EI fragmentation pathway for 3-(4-Nitrophenoxy)oxetane.

Causality and Interpretation:
m/z 195 (Molecular Ion): The parent peak, confirming the molecular weight.

m/z 138: This significant peak would arise from the cleavage of the C3-O bond of the

oxetane, resulting in the stable 4-nitrophenoxy radical cation.

m/z 122: A subsequent loss of an oxygen atom from the nitro group of the m/z 138 fragment.

m/z 57: This peak corresponds to the oxetan-3-yl cation, formed by the alternative cleavage

of the C3-O bond.

m/z 41: Loss of oxygen from the oxetanyl cation to form an allyl cation.

Conclusion
This guide provides a detailed, albeit predictive, spectroscopic blueprint for the characterization

of 3-(4-Nitrophenoxy)oxetane. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based

on the well-established chemical properties of the constituent functional groups. The provided
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protocols and interpretations offer a robust framework for scientists to confirm the identity and

purity of this compound in a laboratory setting. The convergence of data from these orthogonal

techniques would provide unequivocal structural proof.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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